2-Bromo-1-(6-chloropyridin-3-YL)ethanone
Overview
Description
2-Bromo-1-(6-chloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO. It is a member of the acetyl halides category and is primarily used in research and development within the life sciences . The compound is characterized by the presence of a bromine atom and a chlorine atom attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone typically involves the bromination of 1-(6-chloropyridin-3-yl)ethanone. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to achieve the desired yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-(6-chloropyridin-3-yl)ethanone derivatives are formed.
Oxidation Products: The major product is the corresponding ketone.
Reduction Products: The major product is the corresponding alcohol.
Scientific Research Applications
2-Bromo-1-(6-chloropyridin-3-yl)ethanone is widely used in scientific research due to its versatility in chemical synthesis. It serves as a building block for the synthesis of various biologically active molecules and pharmaceuticals . In medicinal chemistry, it is used to develop compounds with potential therapeutic applications, including antimicrobial and anticancer agents . Additionally, it is employed in the synthesis of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a suitable candidate for substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: This compound has a similar structure but with different positions of the bromine and chlorine atoms.
2-Bromo-1-(2-chloropyridin-4-yl)ethanone: Another similar compound with variations in the position of the substituents on the pyridine ring.
Uniqueness: 2-Bromo-1-(6-chloropyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-bromo-1-(6-chloropyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZREOFAPZUQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598790 | |
Record name | 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23794-13-0 | |
Record name | 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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